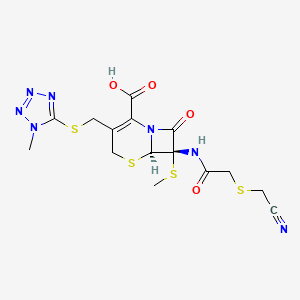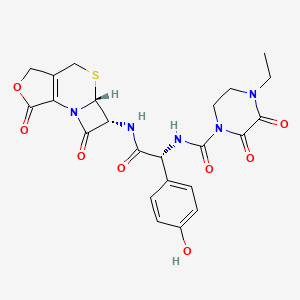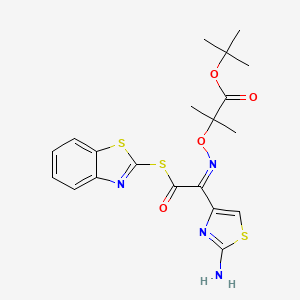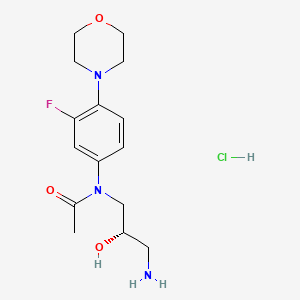
リネゾリド不純物D塩酸塩
概要
説明
Linezolid Impurity D Hydrochloride is a chemical compound that is often encountered as an impurity in the synthesis of Linezolid, a synthetic antibiotic belonging to the oxazolidinone class. Linezolid is effective against Gram-positive bacteria and is used to treat various infections, including pneumonia and skin infections. The presence of impurities like Linezolid Impurity D Hydrochloride can affect the quality and efficacy of the final pharmaceutical product.
科学的研究の応用
Linezolid Impurity D Hydrochloride has several applications in scientific research:
作用機序
Target of Action
Linezolid Impurity D HCl, also known as 4TJE55ZJH3, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis, making it an effective target for antibacterial activity .
Mode of Action
Linezolid exerts its antibacterial effects by interfering with bacterial protein translation . It binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This interaction inhibits the initiation of bacterial protein synthesis, thereby preventing bacteria from dividing .
Biochemical Pathways
Linezolid’s mode of action affects the protein synthesis pathway in bacteria. By binding to the 23S ribosomal RNA of the 50S subunit, it disrupts the formation of the 70S initiation complex, a critical component in the protein synthesis pathway . This disruption leads to the inhibition of bacterial protein synthesis, affecting the growth and reproduction of the bacteria .
Pharmacokinetics
Linezolid has been found to have 100% bioavailability, meaning it can be fully absorbed in the body . It has an extensive volume of distribution, indicating that it can distribute well into body tissues . The dose is typically 600 mg every 12 hours, and no dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement . Plasma linezolid concentrations and AUCs increase proportionally with dose, irrespective of the route of administration .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial protein synthesis, which leads to the prevention of bacterial reproduction . This makes it effective against infections caused by susceptible Gram-positive bacteria, including nosocomial pneumonia, community-acquired pneumonia, skin and skin structure infections, and vancomycin-resistant Enterococcus faecium infections .
Action Environment
Linezolid’s action can be influenced by environmental factors such as temperature and light. Studies have shown that Linezolid is stable at 4–6 °C throughout the course of the study, whereas at 25 °C it proved stable over a period of 24 hours required for administration of parenteral nutrition mixtures . Therefore, the storage conditions can significantly influence the stability of Linezolid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Linezolid Impurity D Hydrochloride involves multiple steps, starting from basic organic compounds. One common route involves the reaction of oxazolidinone with mesyl chloride to form the mesyl derivative, which is then further processed to yield Linezolid Impurity D Hydrochloride . The reaction conditions typically include the use of solvents like methanol and catalysts such as sodium azide .
Industrial Production Methods
In industrial settings, the production of Linezolid Impurity D Hydrochloride is closely monitored to ensure minimal contamination of the final Linezolid product. Techniques such as ion chromatography are employed to detect and quantify the levels of impurities . The industrial synthesis often involves continuous flow processes to enhance efficiency and yield .
化学反応の分析
Types of Reactions
Linezolid Impurity D Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like mesyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Catalysts: Sodium azide, solid alkali catalyst resin.
Major Products Formed
The major products formed from these reactions include various derivatives of oxazolidinone, such as mesyl derivatives and azide intermediates .
類似化合物との比較
Similar Compounds
Linezolid Mesylate Impurity: Another impurity formed during the synthesis of Linezolid, characterized by the presence of a mesyl group.
Desfluorolinezolid: A degradation product of Linezolid, lacking the fluorine atom.
Uniqueness
Linezolid Impurity D Hydrochloride is unique due to its specific formation pathway involving mesyl chloride and its distinct chemical structure. Its presence can significantly impact the quality of Linezolid, necessitating stringent quality control measures .
特性
IUPAC Name |
N-[(2S)-3-amino-2-hydroxypropyl]-N-(3-fluoro-4-morpholin-4-ylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3.ClH/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18;/h2-3,8,13,21H,4-7,9-10,17H2,1H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKMMBPPUHHRKD-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C[C@H](CN)O)C1=CC(=C(C=C1)N2CCOCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391068-25-9 | |
| Record name | N-((2S)-3-Amino-2-hydroxypropyl)-N-(3-fluoro-4-(morpholin-4-yl)phenyl)acetamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391068259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2S)-3-AMINO-2-HYDROXYPROPYL)-N-(3-FLUORO-4-(MORPHOLIN-4-YL)PHENYL)ACETAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TJE55ZJH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


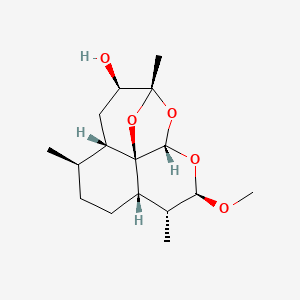
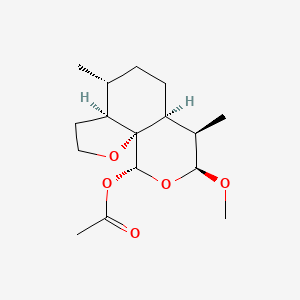
![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)

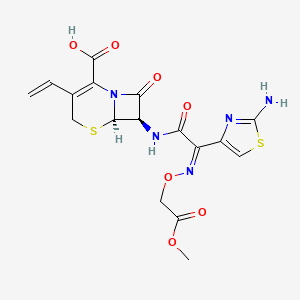
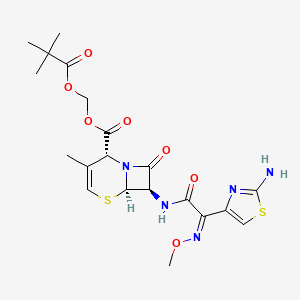
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
